molecular formula C19H20N2O5 B2963740 N-(furan-2-ylmethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide CAS No. 898431-27-1

N-(furan-2-ylmethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide

Cat. No. B2963740
CAS RN: 898431-27-1
M. Wt: 356.378
InChI Key: ZCTSRYIYJZYUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide, commonly known as FMA-1, is a chemical compound that has shown potential as a therapeutic agent in various scientific studies.

Scientific Research Applications

Anti-tuberculosis Activity

Compounds related to N-(furan-2-ylmethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide have been synthesized and shown to possess in vitro anti-tuberculosis activities. The synthesis and characterization of these compounds, such as N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide, demonstrate their potential as therapeutic agents against tuberculosis. These findings are supported by crystallography and computational studies, which confirm the molecular structures and suggest a mechanism of action against tuberculosis bacteria (Bai et al., 2011).

Pro-drug Applications for Cancer Therapy

Research into 5-substituted isoquinolin-1-ones has uncovered their potential as pro-drugs for cancer therapy. These compounds can undergo bioreductive activation, selectively releasing therapeutic drugs within hypoxic solid tumors. This innovative approach offers a promising strategy for enhancing the efficacy and specificity of cancer treatments (Berry et al., 1997).

Anticancer and Other Therapeutic Properties

N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives have shown potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. Their synthesis and characterization open up new avenues for the development of diverse therapeutic agents, offering hope for treatments across a spectrum of diseases (Bonilla-Castañeda et al., 2022).

Topoisomerase I Inhibition for Cancer Treatment

Derivatives with nitrogen heterocycles appended to the lactam side chain have been evaluated for their ability to inhibit topoisomerase I (Top1) and exhibit cytotoxicity against human cancer cells. This research highlights the role of such compounds in developing new therapeutic agents for cancer treatment, particularly those that can provide highly cytotoxic compounds with potent Top1 inhibition (Nagarajan et al., 2006).

Anti-inflammatory and Cytotoxicity Evaluation

The evaluation of 2-(furan-2-yl)-4-phenoxyquinoline derivatives for anti-inflammatory effects and cytotoxicity has identified compounds with significant activity. This research contributes to the discovery of new anti-inflammatory agents and enhances our understanding of their potential therapeutic applications (Chen et al., 2006).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-24-11-9-21-8-7-15-16(19(21)23)5-2-6-17(15)26-13-18(22)20-12-14-4-3-10-25-14/h2-8,10H,9,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTSRYIYJZYUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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